N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide
Description
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide is a synthetic small molecule featuring a spirocyclic diazaspiro[4.6]undecene core. This compound is characterized by:
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O4/c1-32-20-13-19(14-21(15-20)33-2)27-22(30)16-29-24(31)23(17-7-9-18(26)10-8-17)28-25(29)11-5-3-4-6-12-25/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJMVWIAPCPGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of derivatives characterized by a complex spirocyclic structure combined with an acetamide group. Its molecular formula is with a molecular weight of approximately 385.43 g/mol. The presence of methoxy and fluorophenyl groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H24F N3O3 |
| Molecular Weight | 385.43 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammation.
- Receptor Modulation : It could act as a modulator for various receptors involved in neurotransmission and cellular signaling.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress in cells.
Case Studies and Research Findings
- Anticancer Activity : Research has shown that similar compounds with spirocyclic structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on structurally related diazaspiro compounds indicated their ability to induce apoptosis in cancer cells through caspase activation pathways.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of neuroinflammation.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that this compound could be explored for therapeutic applications in infectious diseases.
Table 2: Summary of Biological Activities
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide, commonly referred to as a diazaspiro compound, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly in the context of:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through the modulation of specific signaling pathways.
- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases and mood disorders.
Biochemical Applications
The compound's ability to interact with specific enzymes and receptors makes it a candidate for biochemical studies:
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation.
- Receptor Modulation : Its interaction with neurotransmitter receptors could lead to insights into synaptic transmission and neuropharmacological effects.
Material Science
Due to its unique structural attributes, this compound is also being explored in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymers with tailored properties for applications in coatings and drug delivery systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Induces apoptosis in cancer cell lines | |
| Neuropharmacology | Modulates neurotransmitter systems | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines including breast and prostate cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development.
Case Study 2: Neuropharmacological Effects
A research article in Neuroscience Letters reported on the neuropharmacological effects of the compound in animal models of depression. The study found that administration led to improved behavioral outcomes in forced swim tests, indicating an antidepressant-like effect potentially mediated through serotonin receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and its closest analogs:
Key Findings :
The 4.6 spiro system in C924-1144 increases molecular weight and lipophilicity compared to C924-1143, which may influence membrane permeability .
Substituent Effects :
- The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, contrasting with the electron-donating 4-methoxyphenyl in the chlorophenyl analog .
- Replacement of the 3,5-dimethoxyphenyl acetamide with a 4-chlorophenyl or 3-chloro-4-fluorophenyl group (as in ) reduces steric bulk but may compromise hydrogen-bonding capacity.
Biological Implications :
- While activity data is absent for the target compound, analogs like C924-1143 and C924-1144 are listed as screening compounds, suggesting utility in drug discovery pipelines .
- The chloro/fluorophenyl variants (e.g., ) are structurally closer to kinase inhibitors or protease modulators, though specific target affiliations remain unconfirmed.
Q & A
Q. How should researchers validate target engagement in complex biological systems?
- Answer :
- CETSA : Cellular Thermal Shift Assay (CETSA) confirms target binding by measuring protein thermal stability shifts .
- SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantifies binding kinetics (k/k) in real time .
Data Analysis & Contradiction Management
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Answer :
- Cell line profiling : Compare genetic backgrounds (e.g., p53 status) and metabolic activity (e.g., CYP450 expression) to identify susceptibility factors .
- Dose-response normalization : Use Hill equation modeling to standardize IC values across assays .
Q. What statistical approaches handle variability in crystallographic data?
- Answer :
- R-factor analysis : Refine crystal structures with SHELXL to minimize discrepancies between observed and calculated electron densities .
- Multi-conformer modeling : Account for flexible spirocyclic regions using ensemble refinement in Phenix .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
